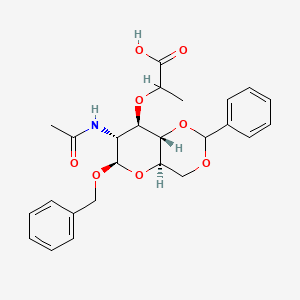

beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)

CAS No.:

Cat. No.: VC16013448

Molecular Formula: C25H29NO8

Molecular Weight: 471.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H29NO8 |

|---|---|

| Molecular Weight | 471.5 g/mol |

| IUPAC Name | 2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |

| Standard InChI | InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15?,19-,20-,21-,22-,24?,25-/m1/s1 |

| Standard InChI Key | JPPMVSNCFXDOJX-COOVTYJASA-N |

| Isomeric SMILES | CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

| Canonical SMILES | CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Introduction

Structural and Chemical Characteristics

Core Structure of Muramic Acid

Muramic acid is a sugar acid derived from glucosamine, featuring a lactyl ether group at the 3-O-position. Its N-acetylated form (NAM) is a foundational component of PG, where it alternates with N-acetylglucosamine (NAG) to form the glycan backbone . The beta configuration of the glycosidic bond in beta-muramic acid ensures proper integration into PG’s three-dimensional lattice .

Derivative Modifications

The compound introduces three synthetic modifications (Figure 1):

-

N-Acetylation: Preserves the natural amide group at the 2-position, critical for PG recognition by biosynthetic enzymes .

-

1-O-Phenylmethyl (Benzyl) Group: Protects the anomeric hydroxyl, preventing undesired glycosidic bond formation during chemical synthesis.

-

4,6-O-Phenylmethylene (Benzylidene) Acetal: Blocks the 4- and 6-hydroxyls, directing reactivity toward the 3-O-lactyl moiety or other unprotected sites .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-Acetamido-3-O-[(R)-1-carboxyethyl]-1-O-benzyl-4,6-O-benzylidene-β-D-glucopyranose |

| Molecular Formula | C₃₀H₃₅NO₈ |

| Molecular Weight | 537.61 g/mol |

| CAS Registry Number | 9CI designation pending |

| Key Functional Groups | Benzyl, benzylidene, lactyl |

Synthetic Utility and Enzymatic Compatibility

Role of Protective Groups

The benzyl and benzylidene groups are standard in carbohydrate chemistry to achieve regioselective reactions. For example:

-

The 1-O-benzyl group stabilizes the anomeric center against hydrolysis, enabling selective functionalization at the 3-O-lactyl group .

-

The 4,6-O-benzylidene acetal rigidifies the pyranose ring, simplifying NMR analysis and enhancing crystallinity for X-ray studies .

Biological and Research Applications

Probing PG Recycling Pathways

Gram-negative bacteria like Tannerella forsythia rely on an anabolic recycling pathway to scavenge exogenous NAM, bypassing de novo synthesis . Synthetic NAM derivatives with protective groups could:

-

Track substrate flux: Radiolabeled or fluorescent analogs enable visualization of PG turnover in live cells .

-

Inhibit key enzymes: Bulky substituents may block MurU or AmgK, elucidating their roles in PG salvage .

Antimicrobial Resistance Studies

Fosfomycin resistance in E. coli arises from mutations upregulating the AmgK-MurU pathway . Modified NAM derivatives like the query compound could:

-

Bypass MurA inhibition: Rescue PG synthesis in fosfomycin-treated cells, mimicking natural resistance mechanisms .

-

Identify structural tolerances: Test how aromatic substituents affect AmgK/MurU activity compared to natural substrates .

Future Directions and Challenges

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume